N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a triazole ring, and a pyridine moiety
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-22-15(11-4-3-7-18-9-11)20-21-16(22)24-10-14(23)19-13-6-2-5-12(17)8-13/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADYKDMTARNFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide.
Final Assembly: The final step involves coupling the triazole and bromophenyl intermediates under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole moiety.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions, affecting enzyme activity. The bromophenyl group can interact with hydrophobic pockets in proteins, altering their function. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Comparison:
- Uniqueness: The bromine atom in N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides unique reactivity compared to chlorine or fluorine analogs. Bromine is more reactive in substitution reactions, making this compound more versatile in synthetic applications.
- Properties: The bromine derivative may exhibit different pharmacokinetics and pharmacodynamics compared to its chlorine and fluorine counterparts, potentially leading to unique biological activities.
Biological Activity
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole moiety , which is significant in pharmacology, particularly for its antifungal and antibacterial properties. Its molecular formula is with a molecular weight of 418.33 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆BrN₅OS |
| Molecular Weight | 418.33 g/mol |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CN=CC=C3 |
| InChI | InChI=1S/C17H16BrN5OS/c1-2-23... |
The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes or receptors. The compound's structure allows it to bind to specific sites on these targets, modulating their activity and leading to changes in cellular processes and pathways.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial and antifungal activities. A study evaluated the antimicrobial effects of related triazole compounds against standard strains like Staphylococcus aureus and Escherichia coli. The results showed promising activity against these pathogens, suggesting that the triazole moiety contributes to the overall antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored in various studies. Modifications to the triazole ring and substituents on the phenyl groups significantly affect the compound's potency and selectivity against microbial strains. For instance, replacing ethyl groups with phenyl or methyl groups can reduce antimicrobial effectiveness .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives revealed that certain modifications led to enhanced activity against Pseudomonas aeruginosa, while others exhibited reduced effectiveness. The findings indicated a clear correlation between structural changes and biological outcomes .
- Antifungal Properties : In another investigation, specific derivatives of triazoles were synthesized and tested for antifungal activity against Candida albicans. The results demonstrated that compounds similar to this compound showed significant antifungal properties, indicating potential therapeutic applications in treating fungal infections .
Scientific Research Applications
Antifungal Properties
Research indicates that compounds with triazole structures exhibit significant antifungal activity. The triazole ring in N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit the enzyme lanosterol 14α-demethylase, an essential component in the ergosterol biosynthesis pathway in fungi. This inhibition can lead to the disruption of fungal cell membrane integrity, making it a candidate for antifungal drug development.
Antibacterial Activity
The compound has also shown promise as an antibacterial agent. The presence of the pyridine ring may enhance binding affinity to bacterial enzymes or receptors, potentially leading to bactericidal effects. Studies have suggested that modifications in the structure can lead to improved potency against resistant strains of bacteria.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Triazole Ring : Starting from appropriate hydrazine derivatives and isothiocyanates to form the triazole structure.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetylation : Finally, acylating the amine group to yield the final product.
Case Study 1: Antifungal Efficacy
A study published in Molecules demonstrated that derivatives of triazole compounds exhibited varying degrees of antifungal activity against Candida albicans. The compound was tested alongside other triazole derivatives, showing a promising minimum inhibitory concentration (MIC) value compared to standard antifungal agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research highlighted in European Journal of Medicinal Chemistry focused on the SAR of triazole-containing compounds. Modifications at the bromophenyl position were found to significantly impact biological activity, suggesting that further exploration could lead to compounds with enhanced efficacy against both fungal and bacterial pathogens .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles under specific conditions.
-
Key Finding : Reactivity follows the order: amines > thiols > hydroxide, with yields ranging from 65–82% depending on steric and electronic factors .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in alkylation, acylation, and coordination reactions.
Alkylation/Acylation
| Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl bromoacetate | NaH, THF, 0°C→RT | N-alkylated triazole | 78% | |
| Acetyl chloride | Pyridine, CH₂Cl₂ | O-acylated derivative | 63% |
-
Mechanistic Insight : Alkylation occurs preferentially at the N1 position of the triazole due to higher nucleophilicity.
Metal Coordination
The triazole’s nitrogen atoms and pyridine moiety act as ligands for transition metals:
| Metal Salt | Solvent | Complex Type | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT | Mononuclear complex | Catalytic oxidation studies |
| Pd(OAc)₂ | DMF, 60°C | Heteroleptic complex | Cross-coupling catalysis |
-
Structural Confirmation : Single-crystal XRD data confirm square-planar geometry for Cu(II) complexes .
Sulfanyl Group Reactivity
The –S– linkage undergoes oxidation and cleavage reactions:
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, AcOH | RT, 6h | Sulfoxide derivative | 89% |
| Oxidation to sulfone | mCPBA, CH₂Cl₂ | 0°C→RT, 12h | Sulfone derivative | 72% |
| Cleavage with LiAlH₄ | LiAlH₄, THF | Reflux, 4h | Thiol intermediate | 68% |
-
Kinetic Study : Sulfoxide formation follows first-order kinetics with at 25°C.
Pyridine Ring Modifications
The pyridin-3-yl group participates in electrophilic substitution and coordination:
| Reaction | Reagent | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to N atom | 3-nitro-pyridinyl derivative | |
| Pd-catalyzed coupling | Pd(PPh₃)₄, Ar–B(OH)₂ | C–H activation | Biaryl derivatives |
-
Regioselectivity : Nitration occurs exclusively at the para position due to directing effects of the pyridine nitrogen.
Multi-Step Synthetic Pathways
The compound serves as an intermediate in complex syntheses:
Example Pathway :
-
S-Alkylation : React with 2-bromo-1-phenylethanone in NaOH/EtOH to form a ketone intermediate .
-
Cyclization : Use PPA (polyphosphoric acid) to generate fused heterocycles.
-
Optimization : Ultrasound-assisted methods reduce reaction time by 40% compared to conventional heating.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for preparing N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its analogues?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(3-bromophenyl)acetamide in the presence of anhydrous potassium carbonate. This method is adapted from protocols for structurally similar triazole derivatives .
- Key Considerations : Monitor reaction progress using TLC with silica gel plates and visualize spots under UV light. Purify via column chromatography using ethyl acetate/hexane gradients.
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : Assign protons (¹H) and carbons (¹³C) using DMSO-d₆ as solvent and TMS as internal standard. Pay attention to sulfanyl (S–H) and pyridinyl proton shifts .
- IR : Identify thioamide (–C=S) stretches near 1250–1350 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths/angles against similar triazole derivatives (e.g., N-(4-bromophenyl) analogues) .
Q. What preliminary biological activities have been reported for triazole-containing acetamide derivatives?
- Assays :
- Antimicrobial : Test in vitro against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution methods .
- Antifungal : Evaluate against plant pathogens (e.g., Aspergillus spp.) via spore germination inhibition assays, referencing protocols for N'-(3-bromophenyl)-oxadiazole derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Design of Experiments (DoE) : Apply flow chemistry principles to optimize reaction parameters (temperature, solvent polarity, stoichiometry). Use statistical models (e.g., response surface methodology) to identify critical factors, as demonstrated in diphenyldiazomethane synthesis .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
Q. How to resolve contradictions in crystallographic data interpretation?
- Case Study : Compare experimental bond lengths (e.g., C–S in the sulfanyl group) with DFT-calculated values. Address discrepancies by refining disorder models or verifying hydrogen bonding networks using SHELXL .
- Validation : Cross-check with analogous structures (e.g., N-(4-bromophenyl) derivatives) to confirm geometric trends .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., HIV-1 reverse transcriptase). Compare binding affinities with anti-HIV triazole derivatives .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts. Validate against bioactivity data from related Orco agonists (e.g., VUAA-1) .
Q. How do substituent variations impact biological activity?
- Comparative Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
